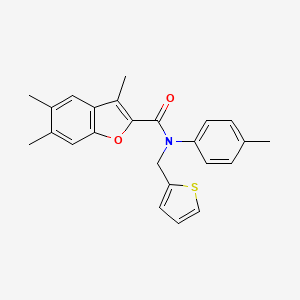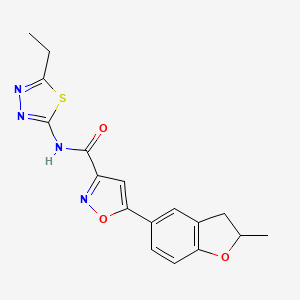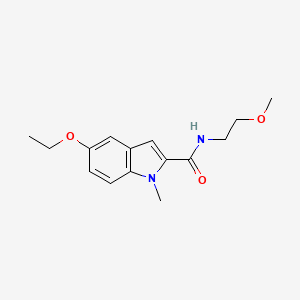![molecular formula C29H28FN3O2 B14985611 1-(4-fluorobenzyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B14985611.png)
1-(4-fluorobenzyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of fluorophenyl, benzodiazole, and pyrrolidinone moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzyl chloride, 2-(2-allylphenoxy)ethylamine, and 1H-1,3-benzodiazole. The synthesis may proceed through the following steps:
Nucleophilic Substitution: 4-fluorobenzyl chloride reacts with 2-(2-allylphenoxy)ethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 1H-1,3-benzodiazole to form the desired pyrrolidinone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Materials Science: It could be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(4-CHLOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
- 1-[(4-BROMOPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 1-[(4-FLUOROPHENYL)METHYL]-4-(1-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, for example, can influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C29H28FN3O2 |
|---|---|
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-4-[1-[2-(2-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H28FN3O2/c1-2-7-22-8-3-6-11-27(22)35-17-16-33-26-10-5-4-9-25(26)31-29(33)23-18-28(34)32(20-23)19-21-12-14-24(30)15-13-21/h2-6,8-15,23H,1,7,16-20H2 |
InChI-Schlüssel |
GEFKKQQTZBEANY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14985537.png)

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14985554.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide](/img/structure/B14985560.png)
![2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(3-methylthiophen-2-yl)methyl]amino}-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14985563.png)
![Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14985575.png)
![N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B14985592.png)
![1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B14985601.png)
![1-[(4-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B14985605.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14985619.png)

![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985624.png)
![4-(butanoylamino)-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14985629.png)
